molecular formula C36H68Cl2P2Pd+2 B8778674 Dichlorobis(tricyclohexylphosphine)palladium(II)

Dichlorobis(tricyclohexylphosphine)palladium(II)

Cat. No.: B8778674
M. Wt: 740.2 g/mol
InChI Key: VUYVXCJTTQJVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(tricyclohexylphosphine)palladium(II) is typically synthesized by reacting tricyclohexylphosphine with palladium(II) chloride in a solvent such as acetone. The reaction mixture is refluxed for several hours, and the resulting solid is filtered off to obtain the desired product . The product is best stored under an inert atmosphere to prevent oxidation of the tricyclohexylphosphine ligand .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(tricyclohexylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, alkynes, and organometallic reagents such as boronic acids and stannanes. Typical conditions involve the use of bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide .

Major Products

The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkenes, which are valuable in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which Dichlorobis(tricyclohexylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and cleavage of bonds. The tricyclohexylphosphine ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps essential for catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(tricyclohexylphosphine)palladium(II) is unique due to its bulky tricyclohexylphosphine ligands, which provide steric protection to the palladium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in reactions where other palladium catalysts may suffer from deactivation or lower selectivity .

Properties

Molecular Formula

C36H68Cl2P2Pd+2

Molecular Weight

740.2 g/mol

IUPAC Name

dichloropalladium;tricyclohexylphosphanium

InChI

InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2

InChI Key

VUYVXCJTTQJVKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl

Origin of Product

United States

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